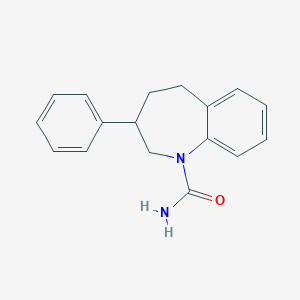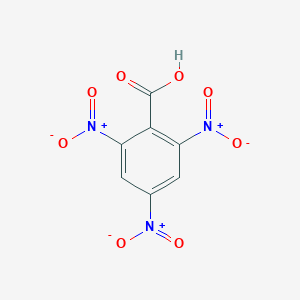![molecular formula C17H15N3O8S2 B091017 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]- CAS No. 16452-06-5](/img/structure/B91017.png)
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo-] is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as Sudan III, and it is widely used in various research applications. Sudan III is a red dye that is soluble in water, and it is commonly used as a staining agent in histology and cytology.
Mechanism Of Action
Sudan III stains lipids and fat globules by binding to them. The dye has a hydrophobic tail that binds to the lipid molecules, while the hydrophilic head binds to the water molecules. This binding causes the lipid molecules to become visible under a microscope.
Biochemical And Physiological Effects
Sudan III has no known biochemical or physiological effects on living organisms. It is not toxic and is considered safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
Sudan III is a widely used staining agent in histology and cytology due to its ability to stain lipids and fat globules. It is easy to use and produces consistent results. However, it has limitations in that it can only stain lipids and fat globules and cannot stain other cellular components.
Future Directions
There are several future directions for the use of Sudan III in scientific research. One potential application is in the analysis of environmental samples to determine the presence of lipids and fats. Sudan III could also be used in the development of new staining agents that can stain other cellular components. Additionally, the synthesis method of Sudan III could be optimized to improve the yield and purity of the final product.
Conclusion
In conclusion, Sudan III is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a staining agent in histology and cytology and has various scientific research applications. Sudan III stains lipids and fat globules by binding to them and has no known biochemical or physiological effects on living organisms. While it has limitations in its ability to stain other cellular components, there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of Sudan III involves the reaction of naphthalene with sulfuric acid and nitric acid. The resulting product is then treated with sodium hydroxide to form the final product. The synthesis method of Sudan III is well-established and has been used for many years.
Scientific Research Applications
Sudan III has various scientific research applications, including its use as a staining agent in histology and cytology. It is used to stain lipids and fat globules in tissues, making them visible under a microscope. Sudan III is also used in the analysis of food products to determine the presence of fats and oils. Additionally, Sudan III is used in the textile industry as a dye.
properties
CAS RN |
16452-06-5 |
|---|---|
Product Name |
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]- |
Molecular Formula |
C17H15N3O8S2 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H15N3O8S2/c1-28-11-3-5-13(14(8-11)29(22,23)24)19-20-16-15(30(25,26)27)7-9-6-10(18)2-4-12(9)17(16)21/h2-8,21H,18H2,1H3,(H,22,23,24)(H,25,26,27) |
InChI Key |
TWYCBNWVCQHECB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O)S(=O)(=O)O |
Other CAS RN |
16452-06-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



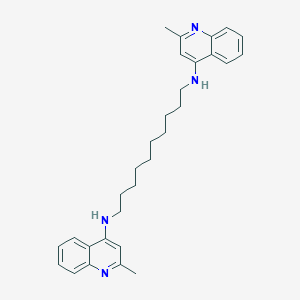
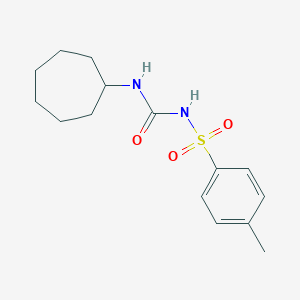
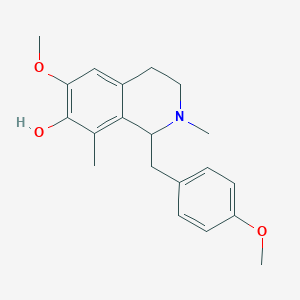
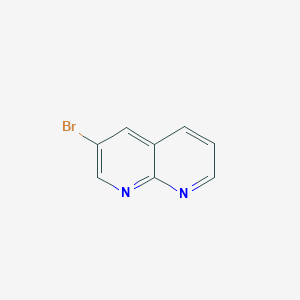
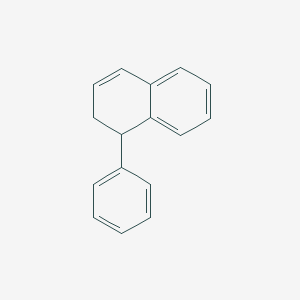
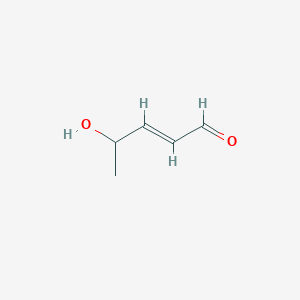
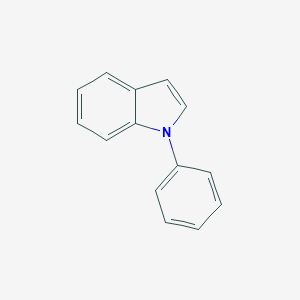
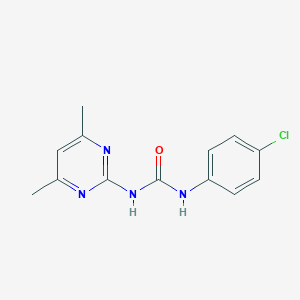
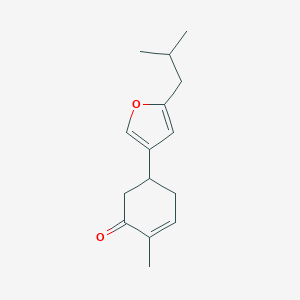
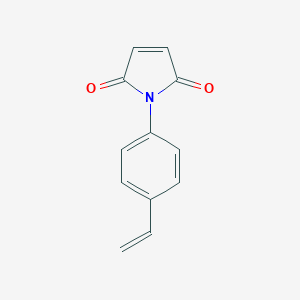
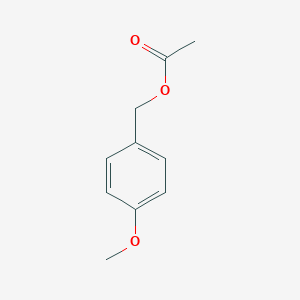
![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)
